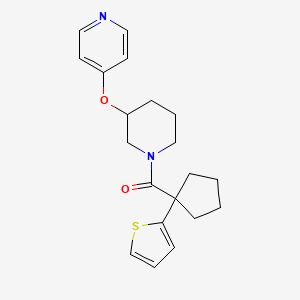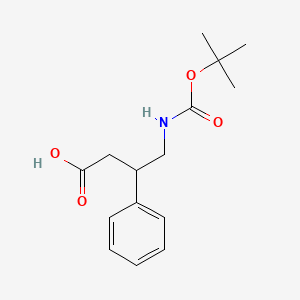
4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid is an organic compound commonly used in synthetic organic chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Aplicaciones Científicas De Investigación
4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
The primary target of 4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid is amines . The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This allows for the protection of amines during reactions, preventing them from reacting with other compounds and enabling selective reactions to occur .
Mode of Action
The mode of action involves the addition of the Boc group to the amine, forming a carbamate . This is achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed from the amine with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .
Biochemical Pathways
The compound affects the biochemical pathways involving amines. By protecting the amines, it allows for selective reactions to occur in the presence of amines . This can be particularly useful in the synthesis of complex organic compounds where selective reactions are necessary .
Pharmacokinetics
The boc group is known to be stable under both acidic and basic conditions , suggesting that the compound may have good stability in various physiological environments. The Boc group can be cleaved by catalytic hydrogenation with H2 over Pd/C , which could potentially occur in the body, although further studies would be needed to confirm this.
Result of Action
The result of the action of this compound is the protection of amines during reactions . This allows for selective reactions to occur, enabling the synthesis of complex organic compounds
Action Environment
The action of this compound is influenced by the environmental conditions. The addition of the Boc group to amines occurs under aqueous conditions , suggesting that the compound is water-soluble. The Boc group is stable under both acidic and basic conditions , indicating that the compound can function in a wide range of pH environments. The removal of the Boc group can be accomplished with strong acids , suggesting that the compound’s action can be reversed in acidic environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Replacement of the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, di-tert-butyl dicarbonate for Boc protection, and strong acids or bases for deprotection .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation reactions can produce nitro derivatives .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-protected amino acids: Similar in structure and function, used for protecting amine groups.
Fmoc-protected amino acids: Another class of protecting groups used in peptide synthesis.
Cbz-protected amino acids: Employed for similar purposes but with different deprotection conditions
Uniqueness
4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid is unique due to
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(9-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUSDIVWXVMDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(3,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2994198.png)
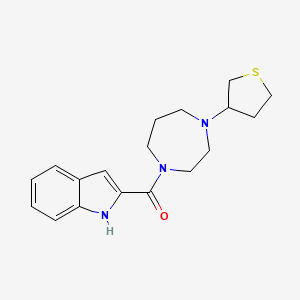
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2994203.png)
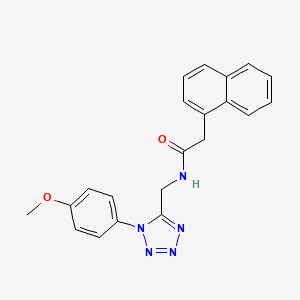
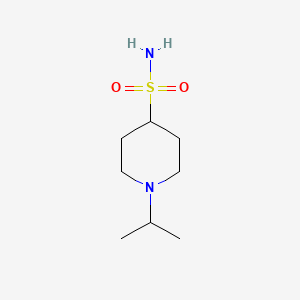
![8-{3-[(2-fluorobenzyl)amino]pyrrolidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2994206.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2994207.png)
![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2994208.png)
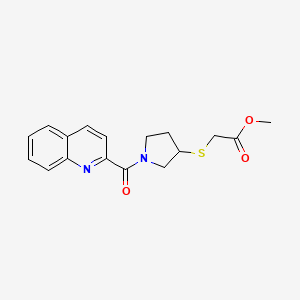
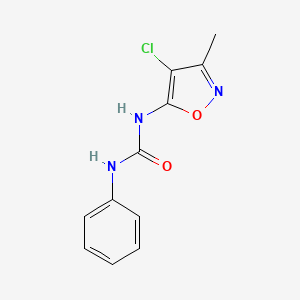
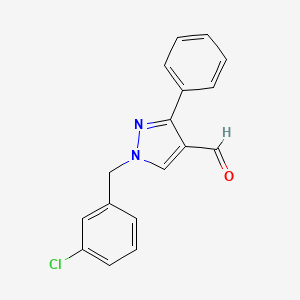
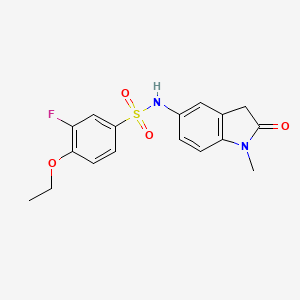
![8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2994219.png)
